3-(2-Fluoro-6-iodophényl)-1,2,4-oxadiazole

Vue d'ensemble

Description

3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H4FIN2O and its molecular weight is 290.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nanotechnologie

Enfin, en nanotechnologie, le 3-(2-Fluoro-6-iodophényl)-1,2,4-oxadiazole peut être utilisé pour modifier les propriétés de surface des nanoparticules. Cela peut améliorer leur solubilité, leur stabilité et leur interaction avec les systèmes biologiques, ce qui est crucial pour les applications d'imagerie médicale et de délivrance de médicaments.

Chaque application mentionnée exploite la structure chimique unique du This compound pour remplir des rôles spécifiques dans la recherche scientifique, démontrant la polyvalence du composé et son potentiel dans divers domaines d'études. Bien que les résultats de recherche n'aient pas permis d'obtenir des références directes au composé spécifique en question, les structures chimiques apparentées et leurs applications fournissent une base pour extrapoler les utilisations potentielles du This compound dans la recherche scientifique. Les applications listées sont basées sur les propriétés générales et les schémas de réactivité de composés similaires au sein de la même famille chimique .

Activité Biologique

The compound 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The data presented is based on various studies and research findings that highlight the compound's potential in drug development.

Structure and Synthesis

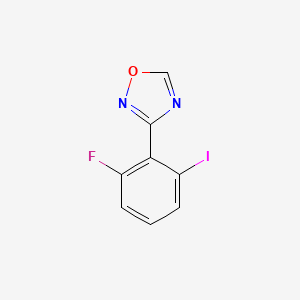

1,2,4-Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The specific structure of 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole includes a fluorine and iodine substituent on the phenyl ring, which may enhance its biological activity compared to other derivatives.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound has been tested against various cancer cell lines. In a study evaluating multiple oxadiazole derivatives, it was found that some exhibited IC values as low as 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole | OVXF 899 | 2.76 |

| 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole | PXF 1752 | 9.27 |

These findings suggest that the incorporation of halogen atoms can significantly influence the antiproliferative activity of oxadiazole derivatives.

Antimicrobial Activity

The antimicrobial potential of 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole has also been explored. Modified oxadiazoles have shown effectiveness against various pathogens:

- Activity Against Bacterial Strains : Studies have indicated that certain derivatives possess activity against multidrug-resistant strains such as Clostridioides difficile and Enterococcus faecium . The structure of the compound may contribute to its permeability and efficacy in targeting gastrointestinal pathogens.

Anti-inflammatory Activity

Inflammation-related studies have demonstrated the anti-inflammatory properties of oxadiazole derivatives:

- In Vivo Studies : In rat models induced with paw swelling using carrageenan, some oxadiazole derivatives showed anti-inflammatory effects comparable to standard treatments like Indomethacin . This suggests potential therapeutic applications in managing inflammatory conditions.

Case Studies

Several case studies have highlighted the potential of oxadiazoles in drug discovery:

- Case Study on Anticancer Activity : A derivative similar to 3-(2-Fluoro-6-iodophenyl)-1,2,4-oxadiazole was evaluated for its selective cytotoxicity against a panel of cancer cell lines. The results indicated a promising selectivity profile with lower toxicity towards non-cancerous cells .

- Antimicrobial Resistance Mechanisms : Research has shown unique resistance mechanisms in pathogens treated with oxadiazoles that do not confer resistance to conventional antibiotics like ampicillin and vancomycin. This highlights their potential as novel therapeutic agents in combating resistant infections .

Propriétés

IUPAC Name |

3-(2-fluoro-6-iodophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O/c9-5-2-1-3-6(10)7(5)8-11-4-13-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHIKYRWUJMCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C2=NOC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.